Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ringImidazo[1,2-A]pyridines are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve solvent-free and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods often utilize microwave irradiation or other green chemistry techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted imidazo[1,2-A]pyridines .
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate: This compound has a bromine atom and a phenylthio group, which may alter its chemical reactivity and biological activity.
2-(2-pyridyl)imidazo[1,2-A]pyridine: This derivative lacks the ethyl ester moiety and has a pyridyl group instead, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13FN2O2 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3 |
InChI Key |
SCUWTFQHDOTAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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